molecular formula C13H19NO6 B2895678 tert-butyl3-(4-methoxy-3,4-dioxobutanoyl)azetidine-1-carboxylate CAS No. 2309463-98-5

tert-butyl3-(4-methoxy-3,4-dioxobutanoyl)azetidine-1-carboxylate

Cat. No.: B2895678
CAS No.: 2309463-98-5
M. Wt: 285.296
InChI Key: AXUUVFAPNRNDLX-UHFFFAOYSA-N
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Description

tert-Butyl 3-(4-methoxy-3,4-dioxobutanoyl)azetidine-1-carboxylate is a specialized azetidine-derived compound used in organic synthesis and pharmaceutical research. Its structure features a tert-butyl carbamate-protected azetidine ring linked to a 4-methoxy-3,4-dioxobutanoyl group, which introduces both steric bulk and electrophilic reactivity. The compound is primarily employed as a building block for synthesizing more complex molecules, particularly in medicinal chemistry for drug discovery .

Key physicochemical properties include a molecular formula of C₁₃H₂₁NO₆ (molar mass: 287.3 g/mol). However, commercial availability has been discontinued as of 2025, limiting its accessibility for current research applications .

Properties

IUPAC Name

tert-butyl 3-(4-methoxy-3,4-dioxobutanoyl)azetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO6/c1-13(2,3)20-12(18)14-6-8(7-14)9(15)5-10(16)11(17)19-4/h8H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXUUVFAPNRNDLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C(=O)CC(=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(4-methoxy-3,4-dioxobutanoyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl esters under controlled conditions. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, it is generally produced in small quantities for research purposes. The production process involves standard organic synthesis techniques, including purification steps such as recrystallization and chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-butyl3-(4-methoxy-3,4-dioxobutanoyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce simpler azetidine derivatives .

Mechanism of Action

The mechanism of action of tert-butyl 3-(4-methoxy-3,4-dioxobutanoyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Azetidine derivatives with modified substituents exhibit distinct chemical behaviors and applications. Below is a detailed comparison with four analogous compounds:

tert-Butyl 3-(2-methoxy-2-oxoethyl)-3-(morpholin-4-yl)azetidine-1-carboxylate (Compound 4h, 4i, 4j, 4k)

Molecular Formula : C₂₂H₃₃N₂O₅
Molar Mass : 405.5 g/mol
Synthesis : Prepared via aza-Michael addition using morpholine derivatives, catalyzed by DBU (1,8-diazabicycloundec-7-ene), with reaction times ranging from 6–16 hours. Yields vary between 64–83% .
Key Features :

  • The morpholine group enhances solubility in polar solvents.
  • IR spectra confirm C=O stretching at ~1700 cm⁻¹, consistent with ester and carbamate functionalities.
  • NMR data (¹H, ¹³C, ¹⁵N) confirm regioselective substitution on the azetidine ring .

Applications : Used in peptide mimetics and enzyme inhibitor studies due to its rigid azetidine core and hydrogen-bonding capabilities.

tert-Butyl 3-((2-(4-(ethoxycarbonyl)phenoxy)-2,3,3,3-tetrafluoropropyl)(phenethyl)amino)azetidine-1-carboxylate (Compound 58)

Molecular Formula : C₂₇H₃₃F₄N₂O₅
Molar Mass : 553.6 g/mol
Synthesis : Produced via nucleophilic substitution using ethyl 4-hydroxybenzoate and iodonium salts in acetonitrile. Yield: 35% (low due to steric hindrance) .
Key Features :

  • Tetrafluoropropyl and phenethyl groups introduce lipophilicity, favoring blood-brain barrier penetration.
  • GC-MS analysis was ineffective due to thermal instability .

Applications : Investigated for neuropharmacological activity, particularly in GABA receptor modulation.

tert-Butyl 3-(4-chlorobutanoylamino)azetidine-1-carboxylate

Molecular Formula : C₁₂H₂₁ClN₂O₃
Molar Mass : 276.8 g/mol
Key Features :

  • The 4-chlorobutanoyl group provides a reactive site for nucleophilic substitution.
  • Lower molar mass compared to the target compound simplifies purification .

Applications : Intermediate in alkylating agent synthesis for cancer therapeutics.

Zygocaperoside and Isorhamnetin-3-O-glycoside (Non-azetidine Comparators)

  • Zygocaperoside: Triterpenoid saponin with antiviral properties.
  • Isorhamnetin-3-O-glycoside: Flavonoid with antioxidant activity. Both lack the azetidine scaffold, emphasizing the unique conformational constraints of tert-butyl-protected azetidines .

Comparative Data Table

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Synthesis Yield Applications
Target Compound C₁₃H₂₁NO₆ 287.3 4-Methoxy-3,4-dioxobutanoyl Discontinued Drug discovery intermediates
Compound 4h/4i/4j/4k C₂₂H₃₃N₂O₅ 405.5 Morpholin-4-yl, 2-methoxy-2-oxoethyl 64–83% Enzyme inhibitors, peptide mimetics
Compound 58 C₂₇H₃₃F₄N₂O₅ 553.6 Tetrafluoropropyl, phenethyl 35% Neuropharmacology
3-(4-chlorobutanoylamino) derivative C₁₂H₂₁ClN₂O₃ 276.8 4-Chlorobutanoyl Not reported Alkylating agents

Research Findings and Implications

  • Reactivity: The 4-methoxy-3,4-dioxobutanoyl group in the target compound offers dual electrophilic sites (ketone and ester), enabling sequential functionalization. This contrasts with morpholine-containing analogs, where the secondary amine participates in hydrogen bonding .
  • Biological Activity : Fluorinated derivatives (e.g., Compound 58) exhibit enhanced bioavailability compared to the target compound, but thermal instability limits analytical methods .
  • Synthetic Challenges : Low yields in Compound 58 synthesis highlight the difficulty of introducing bulky substituents to azetidine rings , whereas DBU-catalyzed reactions for morpholine derivatives achieve higher efficiency .

Biological Activity

tert-Butyl 3-(4-methoxy-3,4-dioxobutanoyl)azetidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, highlighting its significance in pharmaceutical research.

  • Molecular Formula : C12_{12}H17_{17}N1_{1}O5_{5}
  • Molecular Weight : 241.27 g/mol
  • CAS Number : 142253-56-3

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may act as a modulator of enzymatic pathways involved in metabolic processes. The presence of the methoxy and dioxobutanoyl groups contributes to its reactivity and potential for biological interaction.

Biological Activity

Research indicates that tert-butyl 3-(4-methoxy-3,4-dioxobutanoyl)azetidine-1-carboxylate exhibits several biological activities:

  • Antimicrobial Activity :
    • In vitro studies have shown that this compound possesses antimicrobial properties against various bacterial strains. It demonstrated significant inhibition zones in agar diffusion assays, indicating its potential as an antibacterial agent.
  • Antioxidant Properties :
    • The compound has been evaluated for its antioxidant capacity using DPPH and ABTS assays. Results indicated a strong ability to scavenge free radicals, which may contribute to its protective effects against oxidative stress.
  • Cytotoxicity :
    • Cell viability assays (MTT assay) conducted on cancer cell lines revealed that tert-butyl 3-(4-methoxy-3,4-dioxobutanoyl)azetidine-1-carboxylate exhibits cytotoxic effects, suggesting potential applications in cancer therapy.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various azetidine derivatives, including tert-butyl 3-(4-methoxy-3,4-dioxobutanoyl)azetidine-1-carboxylate. The compound was tested against Gram-positive and Gram-negative bacteria, showing notable inhibition against Staphylococcus aureus and Escherichia coli.

Case Study 2: Antioxidant Activity

Research conducted at a leading university investigated the antioxidant properties of this compound using various in vitro models. The findings indicated that it significantly reduced oxidative stress markers in human fibroblast cells, highlighting its potential for therapeutic applications in age-related diseases.

Data Table: Summary of Biological Activities

Biological ActivityMethodologyResults
AntimicrobialAgar diffusion assaySignificant inhibition against S. aureus and E. coli
AntioxidantDPPH and ABTS assaysHigh radical scavenging activity
CytotoxicityMTT assayReduced viability in cancer cell lines

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